SMER28

Übersicht

Beschreibung

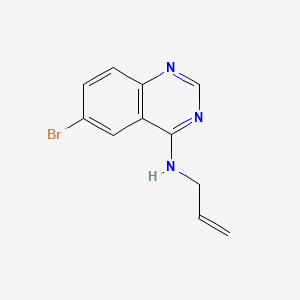

SMER28, also known as (6-Bromo-4-allylamino)quinazoline, is a small molecule enhancer of autophagy. It was identified in a screen for small molecules that act as modulators of autophagy. This compound functions independently of the mammalian target of rapamycin pathway, making it a unique compound in the field of autophagy research .

Vorbereitungsmethoden

SMER28 can be synthesized through a series of chemical reactions involving quinazoline derivativesThe reaction conditions often require the use of solvents like dimethyl sulfoxide and catalysts to facilitate the reactions . Industrial production methods for this compound are not widely documented, but laboratory-scale synthesis involves careful control of reaction conditions to ensure high purity and yield .

Analyse Chemischer Reaktionen

Autophagy Induction

Research has shown that SMER28 effectively enhances the clearance of autophagic substrates, such as mutant huntingtin protein in cellular models. This effect is additive to that of rapamycin, indicating that this compound acts through distinct pathways to promote autophagy .

Neuroprotective Effects

Studies indicate that this compound exhibits neuroprotective properties by stabilizing microtubules and promoting neurite outgrowth in neuronal cells. This stabilization occurs independently of its autophagy-inducing effects, suggesting a multifaceted mechanism of action .

Cytotoxicity and Efficacy

In vitro studies demonstrate that while this compound induces autophagy and apoptosis in B cell lymphoma cells, it has minimal cytotoxic effects on osteosarcoma cells. This differential response highlights its potential as a targeted therapy for specific cancer types .

-

Tables of Findings

This compound represents a promising compound with significant potential in cancer therapy due to its unique mechanism of action involving PI3K inhibition and autophagy induction. Its neuroprotective properties further expand its therapeutic applications, warranting further research into its efficacy and safety profiles.

-

Future Directions

Continued exploration into the pharmacological properties of this compound could lead to novel treatment strategies for both cancer and neurodegenerative diseases. Understanding the full spectrum of its biological activities will be essential for developing effective clinical applications.

This detailed analysis underscores the importance of this compound as a valuable tool in biomedical research and potential therapeutic interventions against various diseases.

Wissenschaftliche Forschungsanwendungen

SMER28 is a small molecule enhancer of autophagy that has shown potential in various scientific research applications, particularly in neuroprotection, treatment of blood disorders, and cancer therapy . It functions by increasing autophagosome synthesis and enhancing the clearance of aggregate-prone substrates . this compound operates independently of the mTOR pathway, making it a unique tool for studying and manipulating autophagy .

Scientific Research Applications

Neuroprotective Effects: this compound exhibits neurotrophic and neuroprotective effects at the cellular level by inducing neurite outgrowth and protecting against excitotoxin-induced axon degeneration . Studies have shown that this compound can reduce the levels of beta-amyloid found in nerve cells by stimulating autophagy .

- Huntington's Disease: this compound enhances the clearance of mutant huntingtin, a protein associated with Huntington's disease, in cellular and fruit fly models . It reduces the levels of mutant huntingtin in mouse striatal cells and fibroblasts derived from Huntington's disease patients without affecting wild-type huntingtin levels .

- Parkinson's Disease: this compound treatment accelerates the clearance of A53T α-synuclein mutant, which causes Parkinson’s disease, in cultured cells and animal models . It has also demonstrated neuroprotective properties in a rat model of Parkinson's disease .

- Alzheimer's Disease: this compound induces a marked decrease in β/APP-CTF levels and enhances the degradation of β/APP-CTF via autophagy . this compound also accelerates clearance of amyloid beta precursor protein (APP)-derived fragments in cell lines and primary neuronal cultures .

Treatment for Blood Disorders: this compound has shown promise as a potential treatment for Diamond Blackfan Anemia (DBA), a rare blood disorder . In zebrafish and mouse models of DBA, this compound treatment led to the production of erythroid progenitor cells, which in turn made red blood cells, reversing or stabilizing anemia . It acts through autophagy factor ATG5 to stimulate erythropoiesis and upregulate expression of globin genes .

Cancer Therapy: this compound protects mouse bone marrow and liver against radiotherapy . It enhances the autophagy flux and improves the survival of normal hepatocytes in mice . In vivo subcutaneous administration of this compound protected mouse liver and bone marrow against radiation damage and facilitated the survival of mice after lethal whole body or abdominal irradiation .

Other Applications:

- This compound enhances both autophagic and endocytic pathways .

- This compound partially protects cells against ricin cytotoxicity .

- This compound stabilizes microtubules and decelerates microtubule dynamics .

Wirkmechanismus

SMER28 exerts its effects by enhancing autophagy through a mechanism independent of the mammalian target of rapamycin pathway. It increases autophagosome biosynthesis and enhances the clearance of autophagic substrates such as mutant huntingtin and amyloid beta peptide. This compound also stabilizes microtubules and decelerates microtubule dynamics, contributing to its neuroprotective effects .

Vergleich Mit ähnlichen Verbindungen

SMER28 ist in seiner Doppelfunktion als Autophagie-Induktor und Mikrotubuli-Stabilisator einzigartig. Während andere Verbindungen wie Rapamycin ebenfalls die Autophagie induzieren, stabilisieren sie keine Mikrotubuli. Umgekehrt stabilisieren Verbindungen wie Epothilon B Mikrotubuli, induzieren aber keine Autophagie . Diese einzigartige Kombination von Aktivitäten macht this compound zu einem wertvollen Werkzeug sowohl in der Autophagie- als auch in der Neuroprotektionsforschung.

Ähnliche Verbindungen umfassen:

Rapamycin: Ein Autophagie-Induktor, der über den mTOR-Signalweg wirkt.

Epothilon B: Ein Mikrotubuli-Stabilisator, der in der Krebstherapie eingesetzt wird.

Biologische Aktivität

SMER28, or Small Molecule Enhancer of Rapamycin 28, is a compound identified for its ability to induce autophagy through mechanisms distinct from the mTOR pathway. This article explores the biological activity of this compound, focusing on its effects on autophagy, neuroprotection, and potential therapeutic applications, particularly in neurodegenerative diseases and cancer.

This compound enhances autophagy by directly inhibiting the phosphoinositide 3-kinase (PI3K) signaling pathway. Specifically, it targets the p110 subunit of PI3K, leading to reduced phosphorylation of downstream effectors such as Akt. This inhibition results in a decrease in receptor tyrosine kinase signaling and growth factor-induced cellular responses, including cell scattering and dorsal ruffle formation .

Key Findings

- Autophagy Induction : this compound treatment significantly increases the formation of autophagosomes, as evidenced by elevated levels of LC3-II and p62 in treated cells. This suggests an increase in autophagic flux rather than merely enlarging existing structures .

- Microtubule Stabilization : In addition to inducing autophagy, this compound stabilizes microtubules, altering their dynamics. Treated cells exhibit straighter microtubule alignment and increased acetylation, which correlates with enhanced neuroprotective effects against excitotoxic damage .

- Neuroprotective Effects : this compound has demonstrated neuroprotective properties by promoting neurite outgrowth and enhancing cellular resistance to excitotoxin-induced axon degeneration. This dual action—autophagy induction coupled with microtubule stabilization—sets this compound apart from other neuroprotective agents .

Biological Activity Overview

Case Studies and Research Findings

- Neurodegeneration Models : In studies involving cellular models of Huntington's disease, this compound effectively reduced levels of toxic protein aggregates, demonstrating its potential as a therapeutic agent for neurodegenerative disorders .

- Cancer Cell Lines : Research indicated that this compound causes growth retardation in certain cancer cell lines while sparing others, suggesting a selective cytotoxic profile that may be leveraged for targeted therapies in B cell lymphomas .

- Animal Studies : this compound has been shown to cross the blood-brain barrier and is well tolerated in various animal models, reinforcing its potential for clinical applications in treating neurological conditions .

Eigenschaften

IUPAC Name |

6-bromo-N-prop-2-enylquinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN3/c1-2-5-13-11-9-6-8(12)3-4-10(9)14-7-15-11/h2-4,6-7H,1,5H2,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCPOLXUSCUFDGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC1=NC=NC2=C1C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10364408 | |

| Record name | 6-Bromo-N-prop-2-enylquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10364408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

307538-42-7 | |

| Record name | SMER 28 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=307538-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-N-prop-2-enylquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10364408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SMER 28 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.